molecular formula C19H13N5O3 B1680052 8-(3-Nitrophenyl)-6-(4-pyridylmethyl)pyrido(2,3-d)pyridazin-5-one CAS No. 150347-75-4

8-(3-Nitrophenyl)-6-(4-pyridylmethyl)pyrido(2,3-d)pyridazin-5-one

Cat. No. B1680052
Key on ui cas rn: 150347-75-4
M. Wt: 359.3 g/mol
InChI Key: DYHGFTMEUMYPOC-UHFFFAOYSA-N
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Patent
US05716954

Procedure details

8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one (5.12 g, 19.1 moles), sodium hydride (50% in oil, 1 g, 20.1 moles) were mixed in 100 mL of 1-methyl-2-pyrrolidone and the mixture heated to 65° C. In a separatory funnel, 4-picolyl chloride hydrochloride (4.5 g, 27.4 mmoles), 20 mL of saturated potassium carbonate and 75 mL of toluene are mixed. After separation, the toluene solution was added to the reaction mixture dropwise over the period of 1 hour. The reaction mixture was diluted with water (250 mL) and extracted twice with ethyl acetate (200 mL). After concentrating the organic fractions, methanol and hexanes (75 mL each) were added and the mixture allowed to stir at room temperature for 17 hours. The material was filtered and dried to yield 5.2 g of 6-(4-pyridylmethyl)-8-(3-nitro-phenyl)-pyrido[2,3-d]pyridazin-5-one.
Name
8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[NH:12][N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[H-].[Na+].Cl.[N:24]1[CH:29]=[CH:28][C:27]([CH2:30]Cl)=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.C1(C)C=CC=CC=1>[N:24]1[CH:29]=[CH:28][C:27]([CH2:30][N:12]2[C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[N:16][C:15]=3[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)=[N:11]2)=[CH:26][CH:25]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one
Quantity
5.12 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NNC(C2=C1N=CC=C2)=O
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation
ADDITION
Type
ADDITION
Details
the toluene solution was added to the reaction mixture dropwise over the period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the organic fractions, methanol and hexanes (75 mL each)
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The material was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CN1N=C(C2=C(C1=O)C=CC=N2)C2=CC(=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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